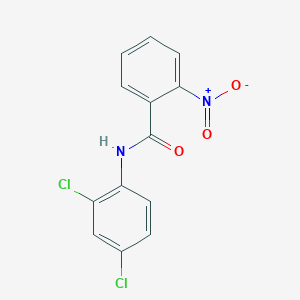

N-(2,4-dichlorophenyl)-2-nitrobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H8Cl2N2O3 |

|---|---|

Molecular Weight |

311.12 g/mol |

IUPAC Name |

N-(2,4-dichlorophenyl)-2-nitrobenzamide |

InChI |

InChI=1S/C13H8Cl2N2O3/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17(19)20/h1-7H,(H,16,18) |

InChI Key |

YDNSNBQUGLSJRG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2,4 Dichlorophenyl 2 Nitrobenzamide

Synthetic Pathways to N-(2,4-dichlorophenyl)-2-nitrobenzamide

The formation of the amide bond in this compound can be achieved through both traditional and modern synthetic techniques.

Classical Amidation Reactions for Nitrobenzamide Synthesis

The most common and well-established method for synthesizing this compound is through a classical amidation reaction, specifically the Schotten-Baumann reaction. mdpi.com This method involves the acylation of an amine with an acyl chloride. For the title compound, 2,4-dichloroaniline (B164938) is treated with 2-nitrobenzoyl chloride. nih.gov The reaction is typically conducted in a suitable solvent, such as dichloromethane, and in the presence of a base, like triethylamine (B128534), to neutralize the hydrochloric acid byproduct. mdpi.com This approach is widely used due to its reliability and the ready availability of the starting materials. youtube.com

Table 1: Reactants and Conditions for Classical Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Type |

|---|

Mechanochemical Approaches in Benzamide (B126) Synthesis

In recent years, mechanochemistry has emerged as a sustainable and efficient alternative to solvent-based synthesis. mdpi.com This technique utilizes mechanical force, typically through ball milling, to initiate chemical reactions between solid-state reactants. nih.govrsc.org The synthesis of benzamides via mechanochemistry involves milling the corresponding amine and acyl chloride, often without the need for a solvent. mdpi.com This method offers several advantages, including reduced reaction times, higher yields, and a significantly lower environmental footprint due to the absence of bulk solvents. mdpi.comrsc.org Several approaches to mechanochemical amide synthesis have been developed, including those using coupling reagents or starting from esters and a nitrogen source like calcium nitride. nih.govacs.org

Table 2: Comparison of Synthetic Methodologies

| Feature | Classical Amidation | Mechanochemical Synthesis |

|---|---|---|

| Solvent | Requires bulk solvent (e.g., dichloromethane) | Often solvent-free or uses minimal liquid |

| Energy Input | Typically thermal (heating/refluxing) | Mechanical (milling/grinding) |

| Reaction Time | Can range from minutes to several hours mdpi.com | Drastically shorter, often minutes mdpi.comnih.gov |

| Environmental Impact | Higher due to solvent use and waste generation | Lower, considered a green chemistry approach mdpi.com |

| Work-up | Requires washing and extraction steps mdpi.com | Often simpler, may not require chromatography nih.gov |

Derivatization Strategies Utilizing this compound as a Precursor

This compound serves as a valuable starting material for synthesizing more complex molecules, particularly heterocyclic compounds and other substituted amides.

Synthesis of N-Acyl Benzamide Derivatives from this compound

This compound can be further acylated to form N-acyl benzamide (imide) derivatives. A specific example is the synthesis of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. researchgate.net This transformation is achieved in a two-step process. First, this compound is reacted with thionyl chloride in dry toluene (B28343) to form an imidoyl chloride intermediate. This intermediate is then treated with a carboxylic acid, such as 2-methyl benzoic acid, in the presence of a base like triethylamine to yield the final N-acyl benzamide product. researchgate.net

Table 3: Synthesis of an N-Acyl Benzamide Derivative

| Precursor | Reagent 1 | Intermediate | Reagent 2 | Final Product |

|---|

Formation of Quinazolinone Derivatives via Reductive Cyclization of Nitrobenzamides

A key transformation of this compound involves the reductive cyclization of its nitro group. The nitro group is first reduced to an amino group, which then undergoes an intramolecular cyclization by attacking the adjacent amide carbonyl. This cascade reaction results in the formation of a quinazolinone ring system. organic-chemistry.orgbeilstein-journals.org This method is a powerful tool for the synthesis of N-heterocycles from readily available nitroarenes. nih.gov Various reducing agents can be employed to facilitate this transformation, with iron powder in the presence of hydrochloric acid being a common and efficient system. organic-chemistry.orgnih.gov Other systems, such as tin(II) chloride (SnCl₂), have also been utilized for similar reductive cyclocondensations of 2-nitrobenzamides. beilstein-journals.org

Table 4: Selected Reagents for Reductive Cyclization of Nitroarenes

| Reducing System | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Iron / HCl | Methyl N-cyano-2-nitrobenzimidates | 2,4-diaminoquinazolines | organic-chemistry.orgnih.gov |

| SnCl₂·H₂O | 2-nitrobenzamides | Pyrroloquinazolinones | beilstein-journals.org |

Chemical Reactivity and Functional Group Interconversions

The chemical reactivity of this compound is dominated by its two primary functional groups: the nitro group and the amide bond.

The reduction of the nitro group to an amine is a cornerstone reaction, as highlighted in the synthesis of quinazolinones. organic-chemistry.orgbeilstein-journals.orgnih.gov Beyond this, the amide bond itself can undergo specific transformations. Under harsh reducing conditions using a powerful agent like lithium aluminum hydride (LiAlH₄), amides are typically reduced to amines. youtube.com In this case, the carbonyl group (C=O) would be converted to a methylene (B1212753) group (CH₂), yielding an amine. youtube.comyoutube.com

Furthermore, the amide bond can be cleaved through hydrolysis. This reaction, which can be catalyzed by either acid (e.g., H₃O⁺ and heat) or a base (e.g., NaOH), breaks the amide linkage to regenerate the parent carboxylic acid (2-nitrobenzoic acid) and amine (2,4-dichloroaniline). youtube.com

Table 5: Summary of Potential Functional Group Interconversions

| Functional Group | Reagents | Resulting Functional Group |

|---|---|---|

| Nitro (-NO₂) | Fe/HCl, SnCl₂, etc. | Amine (-NH₂) |

| Amide (-CONH-) | LiAlH₄ | Amine (-CH₂NH-) |

Molecular Structure and Conformational Analysis of N 2,4 Dichlorophenyl 2 Nitrobenzamide

Crystallographic Studies and Solid-State Architecture

The solid-state architecture of N-(2,4-dichlorophenyl)-2-nitrobenzamide has been elucidated through detailed crystallographic studies. These investigations provide fundamental insights into the molecule's conformation and the non-covalent interactions that govern its crystal packing.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, such an analysis has been performed, and the resulting structural data are available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 674680. nih.gov This analysis confirms the covalent bond connectivity and provides the exact coordinates of each atom in the crystal lattice, forming the basis for understanding its molecular geometry and interactions.

Crystal System and Space Group Determination

The crystallographic analysis of this compound has determined its crystal system and space group, which are fundamental parameters describing the symmetry of the crystal lattice. While the specific details from the primary publication were not available in the searched literature, related benzamide (B126) structures often crystallize in the monoclinic system. For example, the derivative 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide crystallizes in the monoclinic P 21/c space group. rsc.org

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| CCDC Number | 674680 nih.gov |

| Associated Article | DOI: 10.1107/S160053680705948X nih.gov |

Intramolecular Interactions and Molecular Rigidity

The conformation of this compound is significantly influenced by intramolecular interactions, which contribute to its molecular rigidity. A key interaction is the intramolecular hydrogen bond formed between the amide hydrogen (N-H) and one of the oxygen atoms of the ortho-positioned nitro group. This type of N-H···O interaction creates a stable six-membered ring-like motif (an S(6) ring), which restricts the rotation around the C(carbonyl)-C(aromatic) and N-C(aromatic) bonds. This intramolecular hydrogen bonding is a common feature in ortho-substituted nitroanilides and related compounds, playing a dominant role in establishing a rigid, planar conformation of that part of the molecule. nist.gov

Dihedral Angle Analysis of Aromatic Rings and Substituents

Table 2: Key Dihedral and Torsion Angles in Related Nitrobenzamide Structures

| Description | Compound | Angle (°) |

|---|---|---|

| Dihedral angle between aromatic rings | 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide | 82.32(4) rsc.org |

| Dihedral angle between aromatic rings | N-(2,3-Dichlorophenyl)-2-nitrobenzenesulfonamide | 68.00(6) nist.gov |

Spectroscopic Characterization in Structural Elucidation

While specific experimental spectra for this compound were not available in the searched literature, its structural features can be predicted based on data from analogous compounds such as 2-nitrobenzamide (B184338) and other N-arylbenzamides. chemicalbook.comchemicalbook.com

Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption bands for its functional groups.

N-H Stretching: A sharp to moderately broad band is anticipated in the region of 3300-3400 cm⁻¹ for the N-H stretch of the secondary amide.

C=O Stretching: A strong absorption band for the amide carbonyl (C=O) stretch is expected around 1650-1680 cm⁻¹.

NO₂ Stretching: Two distinct, strong bands corresponding to the asymmetric and symmetric stretching of the nitro group are predicted to appear near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. chemicalbook.com

C-Cl Stretching: Absorptions corresponding to the C-Cl bonds are expected in the fingerprint region, typically below 800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would display distinct signals for the aromatic protons and the amide proton. The aromatic protons on both rings would appear as complex multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The amide proton (N-H) is expected to be a singlet, significantly deshielded by the adjacent carbonyl group and potentially broadened by quadrupole effects, appearing far downfield, likely above 8.5 ppm. researchgate.net

¹³C NMR: The carbon NMR spectrum would show 13 distinct signals for the carbon atoms. The carbonyl carbon would be the most downfield signal, expected in the range of 164-168 ppm. researchgate.net The aromatic carbons would resonate between approximately 115 and 150 ppm, with carbons attached to the electronegative chlorine and nitro groups showing characteristic shifts.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide |

| N-(4-Chlorophenyl)-4-nitrobenzamide |

| N-(2,3-Dichlorophenyl)-2-nitrobenzenesulfonamide |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectroscopy would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the amide proton. The aromatic region (typically δ 7.0-9.0 ppm) would be complex due to the presence of two substituted benzene (B151609) rings. The protons on the 2-nitrophenyl ring and the 2,4-dichlorophenyl ring will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons. The single amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift influenced by solvent and concentration. Based on similar structures, this peak could appear downfield, potentially above δ 8.5 ppm. mdpi.commdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. nih.gov The spectrum is expected to show 13 distinct signals, one for each carbon atom, unless there is an overlap of signals. The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum, typically between 160 and 170 ppm. mdpi.commdpi.com The aromatic carbons will appear in the range of approximately 120 to 150 ppm. The carbons attached to the nitro group and the chlorine atoms will have their chemical shifts influenced by the electron-withdrawing nature of these substituents.

Predicted NMR Data for this compound

| Analysis | Predicted Chemical Shift (ppm) | Description |

| ¹H NMR | ~ 8.5 - 10.0 | Amide proton (N-H), broad singlet |

| ~ 7.2 - 8.5 | Aromatic protons, complex multiplets | |

| ¹³C NMR | ~ 160 - 170 | Carbonyl carbon (C=O) |

| ~ 120 - 150 | Aromatic carbons |

Note: The predicted values are based on typical chemical shifts for the functional groups present and data from analogous compounds.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the N-H, C=O, and N-O bonds.

Key expected vibrational frequencies include:

N-H Stretch: A peak in the region of 3100-3500 cm⁻¹, characteristic of the amide N-H bond. This peak is often broadened due to hydrogen bonding.

C=O Stretch: A strong absorption band typically found between 1630 and 1690 cm⁻¹ for the amide carbonyl group.

N-O Stretch (Nitro Group): The nitro group will exhibit two distinct stretching vibrations: an asymmetric stretch typically around 1500-1570 cm⁻¹ and a symmetric stretch in the 1300-1370 cm⁻¹ region.

C-Cl Stretch: Absorptions for the carbon-chlorine bonds are expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3100 - 3500 |

| Amide | C=O Stretch | 1630 - 1690 |

| Nitro | Asymmetric N-O Stretch | 1500 - 1570 |

| Nitro | Symmetric N-O Stretch | 1300 - 1370 |

| Aryl-Halogen | C-Cl Stretch | 600 - 800 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry would confirm the molecular weight and provide insights into its structural components through fragmentation analysis. The molecular weight of this compound is 311.12 g/mol . nih.gov

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks (M+2 and M+4) in a ratio determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound under mass spectrometry conditions would likely involve the cleavage of the amide bond, which is a common fragmentation pathway for such compounds. mdpi.com This would lead to the formation of several key fragment ions.

Plausible Fragmentation Pathways and Expected Fragment Ions

| m/z (mass-to-charge ratio) | Proposed Fragment | Description |

| 311 | [C₁₃H₈Cl₂N₂O₃]⁺ | Molecular ion (M⁺) |

| 161 | [C₆H₃Cl₂N]⁺ | 2,4-dichloroaniline (B164938) fragment |

| 150 | [C₇H₄NO₂]⁺ | 2-nitrobenzoyl fragment |

Note: The fragmentation pattern can vary depending on the ionization technique used.

Structure Activity Relationship Sar Studies of N 2,4 Dichlorophenyl 2 Nitrobenzamide Analogs

Impact of Halogenation Pattern on Biological Efficacy

The presence, type, and position of halogen atoms on the N-phenyl ring are critical determinants of biological activity. In related salicylanilides, halogenation has been a key strategy for developing effective anthelmintic and anticancer agents. nih.gov For many classes of biologically active compounds, strategic halogenation can enhance activity while potentially reducing toxicity. nih.gov

In a series of N-phenylpyrazine-2-carboxamides, which are structural analogs of benzamides, the substitution pattern on the aniline (B41778) ring significantly influenced antimycobacterial activity. Notably, compounds featuring an iodine substituent on the phenyl ring displayed potent activity. For instance, N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide was found to be one of the most active derivatives against M. tuberculosis. nih.govmdpi.com This suggests that not only the electronegativity but also the size and polarizability of the halogen can play a crucial role. In another study on halogenated phenols, 2,4,6-triiodophenol (B146134) was identified as a highly effective agent against S. aureus biofilms, highlighting that multiple halogen substitutions can be beneficial. nih.gov Conversely, in some series, certain halogenation patterns can diminish potency; for example, fluorine substitution at the ortho and meta positions of the phenyl ring B in a series of salicylic (B10762653) acid chalcones resulted in decreased activity. nih.gov

The data below from a study on substituted N-phenylpyrazine-2-carboxamides illustrates the impact of halogenation on antimycobacterial efficacy.

| Compound | Substituents (Aniline Ring) | MIC (μM) vs. M. tuberculosis |

| 1 | 4-F | >500 |

| 2 | 4-Cl | 250 |

| 3 | 4-Br | 250 |

| 4 | 4-I | 125 |

| 5 | 3-Cl, 4-F | 250 |

| 6 | 3-I, 4-Me | <2.0 |

| 7 | 3-Cl, 4-Me | 62.5 |

| 8 | 3-Br, 4-Me | 31.25 |

| Standard | Pyrazinamide | 65 |

| Data sourced from a study on N-phenylpyrazine-2-carboxamides, illustrating the effect of aniline ring substituents on antimycobacterial activity. nih.govmdpi.com |

Influence of Nitro Group Position and Orientation on Activity

The nitro group is a strong electron-withdrawing moiety due to both resonance and inductive effects, which significantly influences the electronic properties and reactivity of the molecule. mdpi.com Its position on the benzamide (B126) ring is a critical factor for bioactivity. For many nitro-containing drugs, moving the nitro group from its optimal position can lead to a substantial decrease or loss of activity. nih.gov For example, in the case of nitracrine, an anticancer agent, shifting the nitro group to another position on the ring diminishes its efficacy. nih.gov Similarly, studies on nitroimidazole derivatives have shown that 4-nitroimidazoles are thousands of times more active than their 5-nitroimidazole counterparts, underscoring the profound impact of its placement. nih.gov

The electron-withdrawing nature of the nitro group, particularly at the ortho or para positions, increases the reactivity of the aromatic ring towards nucleophilic attack, which can be a key step in the mechanism of action for some compounds. This effect decreases the electron density on the benzene (B151609) ring, making it more susceptible to interaction with biological nucleophiles. The presence of the nitro group can also facilitate stronger intramolecular interactions, such as hydrogen bonds, which can lock the molecule into a specific, biologically active conformation. mdpi.com In a QSAR study of N-arylbenzenesulfonamides, the nitro group was found to have a significant positive contribution to antifungal activity, though this effect was lessened when the nitro group was in an ortho position relative to the sulfonyl group, likely due to steric hindrance. nih.gov

Substituent Effects on Benzamide and Phenyl Rings on Bioactivity

Beyond halogenation, other substituents on both the benzamide and the N-phenyl rings profoundly modulate biological activity. The introduction of electron-withdrawing groups is often a key strategy to enhance potency.

On the benzamide ring, replacing the ortho-nitro group with other functionalities can drastically alter efficacy. In the development of antimycobacterial nitrobenzamides, it was found that substituting the nitro group at the 5-position with a trifluoromethyl (CF₃) group, another strong electron-withdrawing group, maintained comparable activity. nih.gov This suggests that the electron-withdrawing property is a key driver of activity for this class of compounds. A study on N-alkyl-3,5-dinitrobenzamides showed very high activity against M. tuberculosis. nih.gov

On the N-phenyl ring, the nature of substituents is equally important. In a series of nicotinamide (B372718) derivatives, replacing a methylthio (-SMe) group with various others like -OMe, -CF₃, or -NHMe led to a decrease in antifungal potency, whereas an amino (-NH₂) group was favorable. nih.gov In another study, the presence of both an electron-donating group (like -CH₃) and an electron-withdrawing group (like -NO₂) on the phenyl ring was found to strongly favor inhibitory activity against α-glucosidase and α-amylase in a series of benzamide derivatives. mdpi.com

The table below shows the antimycobacterial activity of N-octyl nitrobenzamide analogs with different substituents on the benzamide ring.

| Compound ID | Benzamide Ring Substituents | MIC (μg/mL) vs. M. tuberculosis H37Rv |

| 1 | 3,5-dinitro | 0.016 |

| 2 | 3-nitro, 5-trifluoromethyl | 0.016 |

| 3 | 3-nitro, 5-chloro | 0.25 |

| 4 | 3-nitro, 5-bromo | 0.25 |

| 5 | 3-nitro, 5-cyano | >16 |

| 6 | 3-nitro | >16 |

| Isoniazid | Standard | 0.03 |

| Data sourced from a study on N-octyl nitrobenzamide analogs. nih.gov |

Conformational Flexibility and Activity Modulation

The three-dimensional shape of N-(2,4-dichlorophenyl)-2-nitrobenzamide analogs, dictated by the rotation around the amide bond, is crucial for their interaction with biological targets. The relative orientation of the two aromatic rings and the planarity of the central amide bridge are key conformational features.

In the closely related structure N-(2,4-dichlorophenyl)benzamide (lacking the nitro group), the molecule adopts a conformation where the N-H and C=O bonds are anti to each other. nih.gov The two aromatic rings in this compound are nearly coplanar, with a small dihedral angle of 2.6° between them, while the amide group is twisted out of the plane of the benzoyl ring by 33.0°. nih.gov In contrast, studies on other N-phenylbenzamides have shown that substituents can force dramatic conformational changes. For instance, a fluorine atom at the para-position of the benzamide ring can cause the two rings to adopt a nearly perpendicular orientation (dihedral angle ~90°), whereas ortho- and meta-fluoro isomers remain largely planar. nih.gov Similarly, a 2-iodo-N-phenylbenzamide structure showed the two aromatic rings to be almost orthogonal, with a dihedral angle of nearly 80°.

This conformational flexibility allows the molecule to adopt a specific shape required for binding to a target protein. Intramolecular hydrogen bonds, for example between the amide proton and an ortho substituent like the nitro group's oxygen, can restrict conformational freedom and lock the molecule into a more rigid, and potentially more active, conformation.

Lipophilicity and its Correlation with Biological Response

Lipophilicity, often expressed as logP or logD, is a critical physicochemical property that governs the ability of a compound to cross biological membranes and reach its site of action. For this compound analogs, there is often a clear correlation between lipophilicity and biological response, although the optimal value can vary depending on the specific biological target and assay.

In a study of N-alkyl nitrobenzamides, lipophilicity was identified as a critical factor for antimycobacterial activity. nih.gov Activity generally increased with the length of the N-alkyl chain up to a certain point (around 8-10 carbons), after which the decrease in aqueous solubility likely hindered biological efficacy. nih.gov This parabolic relationship, where activity first increases and then decreases with rising lipophilicity, is a common observation in SAR studies. Similarly, for a series of nitroaromatic prodrugs, increasing lipophilicity (LogD₇.₄) was shown to correlate with increasing cell-killing efficacy in a 3D cell culture model. mdpi.com

The table below demonstrates the relationship between the N-alkyl chain length (which directly influences lipophilicity) and the antimycobacterial activity of 3,5-dinitrobenzamide (B1662146) derivatives.

| Compound (N-Alkyl Chain) | Calculated logP | MIC (μg/mL) vs. M. tuberculosis H37Rv |

| N-Butyl (C4) | 3.51 | 0.25 |

| N-Hexyl (C6) | 4.54 | 0.063 |

| N-Octyl (C8) | 5.57 | 0.016 |

| N-Decyl (C10) | 6.60 | 0.063 |

| N-Dodecyl (C12) | 7.63 | 0.25 |

| N-Tetradecyl (C14) | 8.66 | 1 |

| Data sourced from a study on N-alkyl-3,5-dinitrobenzamides. nih.gov |

Computational Chemistry and Molecular Modeling of N 2,4 Dichlorophenyl 2 Nitrobenzamide

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to understand how a ligand, such as N-(2,4-dichlorophenyl)-2-nitrobenzamide, might interact with a biological target, typically a protein or enzyme. The simulation predicts the binding mode and affinity, often expressed as a binding energy score.

While specific docking studies on this compound are not extensively detailed in the available literature, the methodology can be illustrated by studies on structurally related nitrobenzamide derivatives. For instance, in a study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as potential antidiabetic agents, molecular docking was used to investigate their interactions with α-glucosidase and α-amylase. The results revealed key binding interactions, including hydrogen bonding, electrostatic forces, and hydrophobic interactions with active site residues. researchgate.net

The docking simulations for these related compounds showed binding energies ranging from -9.7 to -8.0 kcal/mol. researchgate.net The most active compounds formed significant hydrogen bonds with amino acid residues like GLU:276 and ASP:349. researchgate.net Such analyses for this compound would involve preparing a 3D model of the compound and docking it into the active site of a chosen target protein. The resulting binding scores and interaction patterns would help predict its inhibitory potential and guide the design of more potent analogs.

Table 1: Illustrative Molecular Docking Data for Related Nitrobenzamide Derivatives

| Compound Derivative | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 5a | α-Glucosidase | -8.5 | ASP:349, HIS:279 |

| 5o | α-Glucosidase | -9.7 | GLU:276, PHE:298 |

| 5v | α-Glucosidase | -8.2 | ASP:349, HIS:348 |

Note: This table is illustrative and based on data for 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. researchgate.net

Conformational Analysis using Force Fields and Implicit Solvent Models

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility, which are crucial for its biological activity. This analysis for this compound involves identifying stable conformers and the energy barriers between them.

The conformation of benzamide (B126) derivatives is largely determined by the dihedral angles between the aromatic rings and the central amide plane. X-ray crystallography of a derivative, 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide, which was synthesized from this compound, revealed a significant twist, with the dihedral angle between its two aromatic rings being 82.32°. researchgate.net The nitro group in this derivative was found to be nearly coplanar with its attached phenyl ring. researchgate.net

Computational methods, such as those using force fields (e.g., MMFF94, AMBER) and quantum mechanics (e.g., Density Functional Theory), can be used to calculate the molecule's geometric parameters. For the closely related N-(2,4-Dichlorophenyl)benzamide (lacking the nitro group), computational analysis has been performed to calculate its vibrational wavenumbers and geometrical parameters, which were found to be in agreement with experimental data. researchgate.net

Implicit solvent models are used in these calculations to approximate the effect of the solvent environment without the computational expense of explicitly modeling individual solvent molecules. These models treat the solvent as a continuous medium with a specific dielectric constant, providing a more realistic simulation of the molecule's behavior in a biological context.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. These models are used to predict the activity of new, unsynthesized compounds.

For a series of compounds including this compound, a QSAR model would be developed by calculating various molecular descriptors and correlating them with measured biological activity.

2D-QSAR models use descriptors derived from the 2D representation of the molecule, such as molecular weight, logP (lipophilicity), and topological indices.

3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules. rutgers.edu These methods generate 3D grid-based descriptors related to steric and electrostatic fields, providing a more detailed picture of the structural requirements for activity. rutgers.edu

A 3D-QSAR study on a set of related benzamides could reveal that specific substitutions on the phenyl rings are crucial for activity. For example, the model might indicate that electron-withdrawing groups like the chloro and nitro substituents at specific positions are essential for high potency, while bulky groups at other positions are detrimental.

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. Pharmacophore models can be generated based on a set of active ligands or the structure of the ligand-receptor complex. mdpi.com

For this compound, a pharmacophore model could be developed from a series of active analogues. mdpi.com This model might include features such as:

Two aromatic rings (hydrophobic features).

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

A hydrogen bond donor (the amide N-H group).

An additional hydrogen bond acceptor or electrostatic feature (the nitro group).

This generated pharmacophore can then be used as a 3D query to screen large chemical databases to identify novel compounds with a high probability of being active. mdpi.com

Intermolecular Interaction Analysis through Hirshfeld Surfaces

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. The Hirshfeld surface is a 3D surface that defines the space a molecule occupies in a crystal, and it is colored according to different properties to highlight intermolecular contacts.

While a specific Hirshfeld analysis for this compound is not available, studies on similar halogenated benzamides, such as N-(2,4-difluorophenyl)-2-fluorobenzamide, provide insight into the types of interactions that would be observed. mdpi.com These include:

Hydrogen Bonds: The primary interactions are often amide-amide N-H···O hydrogen bonds, which link molecules into chains or sheets.

Halogen Bonding: Interactions involving the chlorine atoms.

π-π Stacking: Interactions between the aromatic rings.

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions, showing the percentage contribution of each type of contact to the total surface area. This analysis helps in understanding the crystal packing and the forces that govern the solid-state structure of the compound.

Computational Approaches to Allosteric Modulator Binding and Specificity

Allosteric modulators are molecules that bind to a receptor at a site distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's activity. Computational methods are invaluable for identifying allosteric binding sites and understanding the mechanism of modulation.

Should this compound or its derivatives be investigated as allosteric modulators, computational approaches would include:

Blind Docking: Docking the ligand to the entire surface of the target protein to identify potential allosteric binding pockets without prior knowledge.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the protein-ligand complex over time to assess the stability of the allosteric binding and observe the conformational changes induced in the protein.

Binding Specificity Analysis: Computationally designing mutations in the protein sequence to enhance binding affinity for one target while reducing it for others, thereby improving specificity.

These computational strategies help in the rational design of specific and potent allosteric modulators, providing a pathway to develop novel therapeutics with potentially fewer side effects than traditional orthosteric ligands.

Advanced Research Directions and Prospects for N 2,4 Dichlorophenyl 2 Nitrobenzamide

Exploration of Novel Biological Targets for Therapeutic Applications

The future exploration of N-(2,4-dichlorophenyl)-2-nitrobenzamide will likely focus on identifying and validating its biological targets to unlock its therapeutic potential. The presence of the nitro group is significant, as this functional group is a key component in many antimicrobial and anticancer agents. nih.gov For instance, nitro-containing compounds like metronidazole (B1676534) are known to be activated under hypoxic conditions, a characteristic of many solid tumors and anaerobic bacterial infections. nih.gov This suggests that a primary area of investigation for this compound could be as a hypoxia-activated prodrug. nih.gov

Furthermore, various benzamide (B126) derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, and antidiabetic effects. The structural similarity of this compound to other biologically active benzanilides, which are considered "privileged structures" in medicinal chemistry, suggests that it could interact with a variety of protein targets. nih.gov Initial research could involve broad-spectrum screening against panels of kinases, proteases, and other enzymes known to be involved in proliferative and inflammatory diseases.

A study on nitrobenzamide derivatives has already pointed towards their potential as anti-neuroinflammatory agents by inhibiting targets such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). nih.gov This provides a strong rationale for investigating this compound against these same targets.

Table 1: Potential Biological Targets for this compound

| Therapeutic Area | Potential Target Class | Specific Examples | Rationale |

| Oncology | Hypoxia-activated enzymes | Nitroreductases | The nitroaromatic moiety can be reduced in hypoxic tumor environments to form cytotoxic species. nih.gov |

| Infectious Diseases | Bacterial enzymes | Dihydropteroate synthase | The benzamide scaffold is a known inhibitor of key bacterial metabolic enzymes. |

| Inflammation | Pro-inflammatory enzymes and cytokines | iNOS, COX-2, IL-1β, TNF-α | Related nitrobenzamides have shown inhibitory activity against these targets. nih.gov |

| Diabetes | Carbohydrate-hydrolyzing enzymes | α-glucosidase, α-amylase | Other complex benzamide derivatives have shown potent inhibitory activity. |

Development of Analog Libraries for Enhanced Specificity and Potency

To optimize the therapeutic profile of this compound, the development of analog libraries is a critical next step. Systematic structural modifications can be made to the parent molecule to explore the structure-activity relationship (SAR) and improve properties such as potency, selectivity, and pharmacokinetic profile.

Key areas for modification would include:

Substitution on the Phenyl Rings: The positions and nature of the substituents on both the dichlorophenyl and nitrobenzoyl rings can be altered. For example, replacing the chlorine atoms with other halogens (fluorine, bromine) or with electron-donating or electron-withdrawing groups could significantly impact biological activity.

Modification of the Nitro Group: The position of the nitro group on the benzamide ring could be moved, or it could be replaced with other bioisosteric groups to fine-tune the electronic properties and metabolic stability of the compound.

Amide Linker Modification: The amide bond itself can be modified to alter the compound's stability and conformational flexibility.

The synthesis of such analogs can be achieved through established chemical methods, such as the reaction of substituted anilines with substituted benzoyl chlorides. mdpi.com The goal would be to create a diverse library of compounds for screening against the identified biological targets.

Table 2: Proposed Modifications for Analog Library Development

| Modification Site | Type of Modification | Desired Outcome |

| Dichlorophenyl Ring | Varying halogen substituents (F, Br, I) | Enhanced binding affinity and lipophilicity. |

| Introduction of alkyl or alkoxy groups | Improved metabolic stability and potency. | |

| Nitrobenzoyl Ring | Altering the position of the nitro group | Optimization of reduction potential for prodrug activation. |

| Replacement of nitro with sulfonyl or cyano groups | Modulation of electronic properties and target interactions. | |

| Amide Linker | N-methylation or replacement with a thioamide | Increased stability and altered hydrogen bonding capacity. |

Integration of in silico and in vitro Methodologies for Compound Optimization

The integration of computational (in silico) and experimental (in vitro) methods will be instrumental in accelerating the optimization of this compound and its analogs.

In silico approaches can provide valuable insights into the potential interactions of the compounds with their biological targets. Molecular docking simulations can predict the binding modes and affinities of the designed analogs within the active site of a target protein. This can help prioritize the synthesis of the most promising candidates, thereby saving time and resources. Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of the analogs with their biological activities.

In vitro assays are essential for validating the predictions from computational models and for determining the actual biological activity of the synthesized compounds. These assays would include enzyme inhibition assays, cell-based assays to measure cytotoxicity or anti-inflammatory effects, and antimicrobial susceptibility testing. The data generated from these in vitro studies can then be fed back into the in silico models to refine them and improve their predictive power in a cyclical optimization process.

Investigation of Resistance Mechanisms and Strategies to Overcome Them

Should this compound prove to be an effective antimicrobial or anticancer agent, the potential for the development of resistance will need to be addressed. Resistance mechanisms are a major challenge in drug development and can significantly limit the long-term efficacy of a therapeutic agent.

Potential mechanisms of resistance to a compound like this compound could include:

Target Modification: Mutations in the target protein that reduce the binding affinity of the compound.

Drug Efflux: Increased expression of efflux pumps that actively transport the compound out of the cell.

Drug Inactivation: Enzymatic modification or degradation of the compound.

Reduced Prodrug Activation: For hypoxia-activated prodrugs, decreased expression or activity of the necessary nitroreductase enzymes.

To investigate these potential resistance mechanisms, resistant cell lines or bacterial strains could be generated in the laboratory by exposing them to increasing concentrations of the compound. Whole-genome sequencing of these resistant organisms can then be used to identify the genetic basis of the resistance.

Strategies to overcome resistance could involve the co-administration of the compound with a resistance inhibitor (e.g., an efflux pump inhibitor) or the design of next-generation analogs that are less susceptible to the identified resistance mechanisms.

Potential for Design of Prodrugs and Targeted Delivery Systems

The structure of this compound lends itself well to the design of prodrugs and targeted delivery systems to enhance its therapeutic index. nih.govnih.gov A prodrug is an inactive or less active form of a drug that is converted to the active form in the body.

The nitro group in this compound is a key feature that can be exploited for prodrug design. As mentioned, it can be selectively reduced in the hypoxic environment of tumors or by specific bacterial nitroreductases to generate a cytotoxic species. nih.gov This makes it a potential candidate for hypoxia-activated prodrugs or for use in gene-directed enzyme prodrug therapy (GDEPT) , where a viral vector is used to deliver a gene encoding a nitroreductase enzyme to tumor cells, followed by administration of the non-toxic prodrug.

Targeted delivery systems, such as liposomes or nanoparticles, could also be employed to increase the concentration of this compound at the site of action while minimizing exposure to healthy tissues. wikipedia.orgresearchgate.net These nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, that specifically bind to receptors overexpressed on cancer cells or pathogenic microbes. This approach can lead to improved efficacy and reduced side effects. researchgate.net

Q & A

Q. How to address conflicting bioactivity data across different assays?

- Resolution :

- Methodological Consistency : Standardize assay protocols (e.g., incubation time, cell lines).

- Control Compounds : Use known inhibitors (e.g., ciprofloxacin for antimicrobial assays) to validate results .

- Meta-Analysis : Compare IC values across studies, adjusting for solvent/DMSO interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.